Pentasodium diethylenetriaminepentaacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
140-01-2 |
|---|---|
Molecular Formula |
C14H23N3NaO10 |
Molecular Weight |
416.34 g/mol |
IUPAC Name |
pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
InChI Key |
HVLGAHRQYRRROV-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |
Other CAS No. |
140-01-2 |
physical_description |
DryPowder; Liquid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
13078-36-9 7578-43-0 |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Pentasodium Diethylenetriaminepentaacetate
Chloroacetic Acid Pathways
The chloroacetic acid method is a widely employed route for the synthesis of DTPA-5Na. patsnap.comgoogle.compatsnap.com This process involves the carboxymethylation of diethylenetriamine (B155796) (DETA) using chloroacetic acid in an alkaline medium, typically with sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction and to produce the final pentasodium salt. patsnap.comedta-chelate.com
Sodium Cyanide-Formaldehyde Pathways
An alternative industrial synthesis route is the sodium cyanide-formaldehyde pathway, also known as the Strecker synthesis. This method involves the reaction of diethylenetriamine (DETA), formaldehyde, and sodium cyanide. patsnap.comedta-chelate.comgoogle.com The sodium salt of DTPA is formed initially in this process, which can then be converted to the acid form if required. edta-chelate.com
This pathway offers several advantages, including a simple operation, lower costs, and high-quality product without the formation of sodium chloride as a byproduct. patsnap.compatsnap.com However, the primary and most significant disadvantage of this method is the use of highly toxic sodium cyanide as a key raw material. patsnap.comgoogle.com The handling of sodium cyanide requires stringent safety protocols and makes production management challenging and hazardous. google.compatsnap.comgoogle.com
Coordination Chemistry and Metal Ion Complexation Mechanisms of Pentasodium Diethylenetriaminepentaacetate
Ligand Characteristics and Coordination Modes
The chelating prowess of pentasodium diethylenetriaminepentaacetate (B1229326) is intrinsically linked to the structural characteristics of its anionic form, DTPA⁵⁻. This polyaminocarboxylic acid consists of a diethylenetriamine (B155796) backbone to which five carboxymethyl groups are attached. wikipedia.org This arrangement of donor atoms is central to its ability to coordinate with metal ions.
The fully deprotonated form of DTPA, the penta-anion DTPA⁵⁻, is a potentially octadentate ligand. wikipedia.orgbeloit.edu This means it has up to eight donor sites that can simultaneously bind to a single metal ion. These sites comprise three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups. wikipedia.orgbeloit.edu This multidentate nature allows the DTPA⁵⁻ molecule to effectively envelop a metal ion, forming a highly stable, cage-like structure. wikipedia.orgpatsnap.com While it has the potential to form eight bonds, the actual number of coordination bonds formed can vary depending on the specific metal ion. For instance, with transition metals, it is common for DTPA to form fewer than eight bonds. wikipedia.org In its complex with copper(II), DTPA functions in a hexadentate manner, utilizing the three nitrogen centers and three of the five carboxylate groups. wikipedia.org
The stability of the metal-DTPA complexes is significantly enhanced by the chelate effect. This effect arises from the formation of multiple stable five-membered rings when the DTPA⁵⁻ ligand coordinates with a metal ion. beloit.edu Each ring is formed by the metal ion, two donor atoms from the ligand (either two nitrogen atoms, or a nitrogen and an oxygen atom), and the carbon atoms connecting them. beloit.edu The formation of these multiple chelate rings is a thermodynamically favorable process that contributes to the high stability of the resulting complex. beloit.edu The structure of DTPA, with its flexible diethylenetriamine backbone, allows it to wrap around a metal ion, facilitating the formation of these stable ring structures and thereby effectively sequestering the metal ion. wikipedia.orgpatsnap.com
Thermodynamic and Kinetic Aspects of Metal Ion Binding
The effectiveness of a chelating agent is quantified by the stability of the complexes it forms with metal ions. This stability is described by thermodynamic constants and influenced by various kinetic factors.
The thermodynamic stability of a metal-ligand complex is expressed by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. DTPA consistently exhibits higher formation constants for its metal complexes compared to the widely used chelator ethylenediaminetetraacetic acid (EDTA). wikipedia.org The formation constants for DTPA complexes are approximately 100 times greater than those for EDTA with the same metal ions. wikipedia.org This superior stability is attributed to DTPA's higher denticity (eight potential donor sites compared to EDTA's six).
Below is a table comparing the formation constants (log K) of DTPA and EDTA with various metal ions, illustrating the enhanced stability of DTPA complexes.
| Metal Ion | DTPA (log K) | EDTA (log K) |
| Ca²⁺ | 10.7 | 10.6 |
| Mg²⁺ | 9.3 | 8.7 |
| Fe³⁺ | 27.5 | 25.1 |
| Cu²⁺ | 21.4 | 18.8 |
| Zn²⁺ | 18.4 | 16.5 |
| Cd²⁺ | 19.0 | 16.4 |
| Pb²⁺ | 18.7 | 18.0 |
| Mn²⁺ | 15.6 | 14.0 |
| Ni²⁺ | 20.2 | 18.6 |
| Gd³⁺ | 22.4 | 17.0 |
Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.
The kinetic inertness, or the rate at which a complex dissociates, is another crucial aspect. Studies have shown that the dissociation rates for lanthanide-DTPA complexes are lower compared to the corresponding EDTA complexes, indicating greater kinetic stability. akjournals.comnih.gov
Several factors can influence the effectiveness of chelation by pentasodium diethylenetriaminepentaacetate:
pH: The pH of the solution is a critical factor. scispace.comnih.gov The chelating capacity of DTPA is dependent on the deprotonation of its carboxylic acid groups. At lower pH values, the ligand is protonated, which can interfere with its ability to bind metal ions. Conversely, at very high pH, metal ions may precipitate as hydroxides, making them less available for chelation. nih.gov
Temperature: Temperature can affect the stability of the metal-DTPA complexes. nih.gov
Presence of Competing Ions: The presence of other metal ions that can also be chelated by DTPA can lead to competition for the ligand. nih.gov DTPA will preferentially bind to the metal ion with which it forms the most stable complex, as predicted by their respective formation constants. beloit.edu
Concentration of the Chelating Agent: The concentration of DTPA in the solution directly impacts the extent of metal ion chelation. nih.gov
Selective Chelation with Divalent and Trivalent Metal Cations
This compound demonstrates a high affinity for a broad spectrum of both divalent and trivalent metal cations. Its octadentate nature makes it particularly effective in binding strongly to metal ions with higher positive charges and coordination numbers.
DTPA is highly effective at chelating trivalent metal ions such as iron (Fe³⁺), gadolinium (Gd³⁺), and transuranic elements like plutonium (Pu), americium (Am), and curium. wikipedia.orgnih.govirpa.net The very high formation constants for these complexes underscore its strong binding affinity. For instance, the log K value for the Fe³⁺-DTPA complex is significantly high, indicating exceptional stability. chempedia.info
The chelator is also proficient in binding a variety of divalent metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). thinkdochemicals.comnih.gov While the stability of these complexes is generally lower than those formed with trivalent cations, they are still very stable. researchgate.net The ability to chelate these ions makes this compound useful in various industrial and environmental applications. thinkdochemicals.comguidechem.com Studies have shown that Ca-DTPA is more potent at removing heavy metals like lead, cadmium, and mercury compared to Zn-DTPA. nih.govresearchgate.net
The selectivity of DTPA for different metal ions is primarily governed by the thermodynamic stability of the resulting complexes. beloit.edu In a solution containing multiple metal ions, DTPA will preferentially chelate the metal with the highest formation constant. beloit.edu This principle allows for a degree of selective metal ion sequestration.
Interactions with Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺)
This compound readily forms stable complexes with alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺). thinkdochemicals.comgreen-mountainchem.com This interaction is fundamental to many of its industrial and medical applications, where it can be used to control the concentration of these ions in aqueous solutions. green-mountainchem.comnih.gov The stability of these complexes is significant, though it varies depending on factors like ionic strength and pH. nih.govresearchgate.net
The chelation of Ca²⁺ is particularly noteworthy. At an alkaline pH of 8, DTPA can selectively form calcium-DTPA complexes, even in the presence of other cations like potassium, sodium, or magnesium. nih.gov This selective binding is crucial for its use in certain therapeutic contexts. nih.gov The stability constants (log K) for both Ca-DTPA and Mg-DTPA complexes have been determined under various conditions, highlighting the strength of these interactions. researchgate.netfrontiersin.org For instance, studies have reported log K values for Mg-DTPA ranging from 7.90 to 10.70, depending on the ionic strength of the electrolyte. researchgate.net
| Metal Ion | log K Value | Conditions | Reference |
|---|---|---|---|
| Mg²⁺ | 7.90 - 10.70 | Dependent on ionic strength | researchgate.net |
| Ca²⁺ | 10.35 | I = 0.15 mol L⁻¹ in NaCl(aq) | researchgate.net |
Interactions with Transition Metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺)
The interaction of this compound with transition metals is characterized by the formation of exceptionally stable complexes. thinkdochemicals.comresearchgate.net This strong chelating ability makes it highly effective in controlling the reactivity of ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺) in various systems. green-mountainchem.com By sequestering these metal ions, DTPA can prevent their participation in undesirable chemical reactions, such as catalytic oxidation. green-mountainchem.com
In its complex with copper(II), for example, DTPA has been shown to bind in a hexadentate fashion, utilizing the three amine centers and three of the five carboxylate groups. wikipedia.org The stability of these transition metal complexes is a key factor in its diverse applications, from agriculture, where it helps deliver micronutrients to plants, to industrial water treatment, where it prevents the formation of scale and mineral deposits. thinkdochemicals.com The stability constants for these complexes are significantly high, reflecting the strong affinity of DTPA for these metal ions. researchgate.net
| Metal Ion | log K Value | Reference |
|---|---|---|
| Cu²⁺ | 21.03 | researchgate.net |
| Zn²⁺ | 18.29 | researchgate.net |
| Fe²⁺ | 16.5 | researchgate.net |
Complexation with Actinide Ions (e.g., Plutonium, Americium, Curium)
A critical application of this compound is in the chelation of actinide ions. wikipedia.orgnih.gov Specifically, the calcium (Ca-DTPA) and zinc (Zn-DTPA) salts of DTPA are approved by the U.S. Food and Drug Administration (FDA) for treating internal contamination with plutonium, americium, or curium. nih.govcdc.govresearchgate.net When administered, DTPA binds to these radioactive metal ions in the bloodstream and other biological fluids, forming stable, water-soluble complexes that can be excreted from the body in the urine. nih.govcdc.govpatsnap.com This process, known as decorporation, reduces the long-term radiation dose to the individual. nih.govnih.gov
The efficacy of DTPA in this role is due to its high affinity for trivalent and tetravalent actinides. wikipedia.orgresearchgate.net Structural analysis of the americium(III)-DTPA complex reveals a nine-coordinate metal center, highlighting the comprehensive binding of the ligand to the actinide ion. inl.govscilit.com This strong complexation is essential for displacing the actinides from biological binding sites, such as proteins and bone surfaces. nih.govnih.gov Research has shown that DTPA exploits the softer Lewis acid character of the actinides compared to the lanthanides, with the softer nitrogen donor atoms of the DTPA backbone showing a slight preference for actinide binding. inl.gov
Molecular-Level Insights into Chelation
The remarkable chelating ability of this compound is a direct result of its specific molecular architecture and the interplay of its donor atoms with metal ions.
Role of Carboxyl and Amine Donor Sites
The pentasodium salt of DTPA is a polyamino carboxylic acid. thinkdochemicals.com The molecule is a potent octadentate ligand, meaning it has eight potential sites that can donate electron pairs to a metal ion. wikipedia.org These sites consist of three tertiary amine nitrogen atoms and five carboxylate oxygen atoms. biomers.net This arrangement allows the DTPA molecule to effectively "wrap around" a metal ion, forming multiple coordinate bonds and creating a highly stable chelate ring structure. biomers.net The resulting complexes sequester the metal ion, isolating it from the surrounding environment and modifying its chemical properties. patsnap.com The large number of donor sites contributes to the high stability constants observed for DTPA-metal complexes, which are generally much higher than those of chelators with fewer donor groups, like EDTA. wikipedia.org
Impact of Functionalization on Metal Ion Complexation
The core structure of DTPA can be chemically modified, or functionalized, to alter its properties and tailor its metal ion selectivity. rsc.org For example, attaching DTPA to a solid support, such as silica (B1680970) particles, creates a material that can be used for the chromatographic separation of metal ions. acs.org This functionalization leverages the inherent chelating strength of DTPA while immobilizing it for specific applications. rsc.org
Furthermore, modifying the DTPA molecule itself by adding other chemical groups can enhance its affinity for certain metals or alter its biological distribution. google.com The attachment of a hydrocarbon tail to the DTPA headgroup, creating a chelating surfactant, has been shown to have a limited effect on the chelating ability of the headgroup itself but significantly alters the solution behavior of the resulting complexes. nih.gov These studies demonstrate that functionalization can be a powerful tool to fine-tune the complexation behavior of DTPA for targeted applications. rsc.orgnih.gov
Water Molecule Coordination in Metal Complexes
Spectroscopic Techniques
Spectroscopic techniques are instrumental in elucidating the structural features of this compound, studying its interactions with metal ions, and analyzing its presence on various surfaces.
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound, primarily through the formation of its metal complexes. Since the DTPA molecule itself does not possess a strong chromophore, its direct detection in the UV-Vis spectrum is limited. However, upon forming stable complexes with transition metal ions, the resulting solutions exhibit characteristic absorption bands that can be used for quantification. nih.govpharmafocuseurope.com
A common approach involves the reaction of DTPA with a ferric chloride solution in an acidic medium (e.g., 0.1N HCl) to form a stable NaFeDTPA complex. scholarsresearchlibrary.com This complex has a maximum absorbance (λmax) at approximately 272 nm. The intensity of the absorbance is directly proportional to the concentration of the complex, following the Beer-Lambert law within a specific concentration range. This method has been successfully applied to determine DTPA in various formulations. scholarsresearchlibrary.com
The technique is also suitable for the simultaneous analysis of multiple chelating agents. By forming complexes with specific metal ions, such as Nickel(II), it is possible to distinguish and quantify DTPA in the presence of other agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA). nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Complexing Ion | Iron(III) (Fe³⁺) | scholarsresearchlibrary.com |
| Wavelength of Maximum Absorbance (λmax) | 272 nm | scholarsresearchlibrary.com |
| Linear Range | 5 µg/mL - 50 µg/mL | scholarsresearchlibrary.com |
| Correlation Coefficient (r²) | 0.9998 | scholarsresearchlibrary.com |
| Limit of Detection (LOD) | 0.8701 µg/mL | scholarsresearchlibrary.com |
| Limit of Quantitation (LOQ) | 2.6366 µg/mL | scholarsresearchlibrary.com |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for investigating the adsorption of molecules onto solid surfaces. It provides information about the vibrational modes of functional groups, allowing for the identification of the adsorbed species and the nature of their interaction with the surface. Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ characterization of the liquid-solid interface, making it ideal for studying the adsorption of DTPA from aqueous solutions onto various substrates like nanoparticles and minerals. rsc.orgresearchgate.net
When this compound adsorbs onto a surface, changes in its FTIR spectrum can be observed. These changes may include shifts in the characteristic absorption bands of the carboxylate (COO⁻) and amine (C-N) functional groups. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate groups are sensitive to their coordination environment. A shift in these bands upon adsorption can indicate the formation of coordinate bonds between the DTPA and metal ions on the substrate surface. researchgate.net This technique has been used to confirm the successful grafting of DTPA onto silica gel, by observing the characteristic vibrational bands of the chelating agent on the modified surface. researchgate.net
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS is an invaluable tool for confirming the presence of this compound on a surface and for studying the chemical nature of its interaction with the substrate. nih.gov
In an XPS analysis of a surface treated with DTPA, the survey spectrum would reveal the presence of carbon (C), nitrogen (N), oxygen (O), and sodium (Na), the constituent elements of this compound. High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical states. For example, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the ethylenic backbone (C-C, C-H), those bonded to nitrogen (C-N), and those in the carboxylate groups (O-C=O). The N 1s spectrum provides information about the amine groups, and its binding energy can shift upon coordination with a metal ion, indicating chelation on the surface. researchgate.net This allows for a detailed analysis of the surface complexation between DTPA and any metal ions present on the substrate. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules. researchgate.netmdpi.com Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms in this compound. mdpi.comnih.gov
The ¹H NMR spectrum of DTPA is characterized by a series of signals corresponding to the protons of the carboxymethyl (-CH₂-COOH) groups and the ethylene (B1197577) (-N-CH₂-CH₂-N-) backbone. The chemical shifts and splitting patterns of these signals are indicative of their specific locations within the molecule. The integration of the signals provides a quantitative measure of the number of protons in each environment.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the carboxylate groups and the different carbon atoms in the diethylenetriamine backbone. syncodigital.comspectrabase.com The chemical shifts in both ¹H and ¹³C NMR are sensitive to pH and the presence of metal ions, as chelation can significantly alter the electronic environment of the nuclei. This sensitivity makes NMR a useful tool for studying the dynamics of complex formation.
Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound from complex matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, which lacks a native chromophore for direct UV detection, a common strategy is to form a stable metal complex that absorbs UV or visible light. nih.govpharmafocuseurope.com This pre-column or in-situ derivatization significantly enhances the sensitivity and selectivity of the method. nih.gov
Ion-pairing reversed-phase HPLC is frequently employed. In this method, an ion-pairing reagent, such as tetrabutylammonium (B224687) bromide, is added to the mobile phase. nih.govresearchgate.net This reagent forms a neutral ion-pair with the anionic DTPA-metal complex, allowing it to be retained and separated on a nonpolar (e.g., C8 or C18) stationary phase. The most common metal ions used for complexation are Iron(III) and Copper(II), as their DTPA complexes are highly stable and exhibit strong UV absorbance. nih.govpharmafocuseurope.com The separated DTPA-metal complex is then detected by a UV-Vis detector at a specific wavelength (e.g., 254-272 nm). scholarsresearchlibrary.comnih.gov This approach has been validated for the quantification of DTPA in various samples, including pharmaceutical formulations. nih.gov
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Complexing Ion | Iron(III) (Fe³⁺) | Iron(III) (Fe³⁺) | nih.govsielc.com |
| Column Type | Reversed-Phase | Newcrom BH | nih.govsielc.com |
| Mobile Phase Component | Tetrabutylammonium bromide (ion-pairing agent) | 0.1% H₂SO₄ in MeCN/H₂O (2/98) | nih.govsielc.com |
| Detection Wavelength | 254 nm | 260 nm | nih.govsielc.com |
| Linearity Range | 0.01 - 0.08 mg/mL | Not specified | nih.gov |
| Limit of Detection (LOD) | 0.34 µmol L⁻¹ | 5 ppb (as Ferric DTPA complex) | nih.govsielc.com |
Optimization of Mobile Phase and Column Chemistry for Chelator Separation
The separation of highly polar and ionic chelating agents like this compound by High-Performance Liquid Chromatography (HPLC) is critically dependent on the careful optimization of the mobile phase and stationary phase chemistry. The goal is to control the interaction of the analyte with the stationary phase to achieve efficient separation and reliable retention times. phenomenex.com
Several strategies are employed to achieve the separation of DTPA from other chelators like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA). One effective approach is ion-pair reversed-phase chromatography. In this method, a counter-ion is added to the mobile phase to form a neutral ion pair with the charged analyte, which can then be retained and separated by a nonpolar stationary phase. A successfully optimized mobile phase for the separation of Fe(III) complexes of DTPA, EDTA, and NTA consists of 0.03 mol L⁻¹ sodium acetate (B1210297), 0.002 mol L⁻¹ tetrabutylammonium bromide as the ion-pairing agent, and 5% methanol. nih.govresearchgate.net Adjusting the pH to an acidic value, such as 3.15, is crucial for both complex stability and chromatographic performance. nih.govresearchgate.net
Another technique is ion-suppression chromatography, which is suitable for anion-exchange stationary phases. This method involves using a mobile phase with a low pH, such as a nitric acid solution, to suppress the ionization of the carboxylic acid groups on the chelators, allowing for their separation. iaea.org For the analysis of multiple aminopolycarboxylate chelates, high-capacity anion-exchange columns, such as the Dionex IonPac AS7, have proven ideal, using an eluent like methanesulfonic acid. thermofisher.com
The selection of solvents, their ratios, pH, and additives directly influences how analytes are distributed between the mobile and stationary phases, which in turn affects the efficiency of the separation. phenomenex.com The table below summarizes optimized conditions for chelator separation.
| Technique | Stationary Phase Type | Mobile Phase Components | pH | Detection | Separated Chelators |
|---|---|---|---|---|---|
| Ion-Pair Chromatography | Reversed-Phase | Sodium Acetate, Tetrabutylammonium Bromide, Methanol | 3.15 | UV-Vis (254 nm) | DTPA, EDTA, NTA (as Fe(III) complexes) nih.govresearchgate.net |
| Ion-Suppression Chromatography | Anion-Exchange | Nitric Acid / Water Gradient | - | UV-Vis (330 nm) with post-column reagent | DTPA, EDTA, NTA, CDTA iaea.org |
| Ion Chromatography | High-Capacity Anion-Exchange (Dionex IonPac AS7) | Methanesulfonic Acid | - | Pulsed Amperometric Detection (PAD) | DTPA, EDTA, NTA, EGTA thermofisher.com |
Potentiometric and Electrochemical Determination
Potentiometric and electrochemical methods offer alternative or complementary approaches to chromatographic techniques for the quantification of DTPA. These methods are often based on the strong complexation reaction between DTPA and metal ions.
Potentiometric titration is a robust and widely used method for determining the total concentration of chelating agents like DTPA. nih.gov The method is based on the titration of the chelator solution with a standardized solution of a metal ion that forms a highly stable complex with DTPA, such as iron(III) (Fe³⁺). nih.govnih.gov
During the titration, the metal ion solution is added to the DTPA sample, and the potential of an indicator electrode, such as a platinum electrode, is monitored against a reference electrode. ysi.com The potential is dependent on the concentration of free (uncomplexed) metal ions in the solution. As the Fe(III) titrant is added, it is complexed by DTPA, and the concentration of free Fe³⁺ remains very low. At the equivalence point, when all the DTPA has been complexed, a small excess of Fe(III) titrant causes a large, sharp increase in the concentration of free Fe³⁺, resulting in a distinct jump in the measured potential. researchgate.net This inflection point in the titration curve corresponds to the complete complexation of DTPA, allowing for its accurate quantification. This technique has been successfully applied to verify the total amount of chelating agents in commercial products like dishwashing detergents. nih.govresearchgate.net
Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond to the activity of a specific ion in a solution. vernier.com A Calcium ISE, for example, is a membrane-based electrode designed to measure the concentration of free calcium (Ca²⁺) ions. vernier.com The electrode develops a voltage that is proportional to the level of Ca²⁺ ions in the sample, in relation to an internal reference electrode. vernier.com
In the context of this compound, a Calcium ISE can be used to quantify the concentration of free calcium ions in a solution where chelation is occurring. By measuring the amount of uncomplexed Ca²⁺, the electrode allows for the study of the equilibrium between the metal ion, the chelator, and the resulting metal-chelator complex. This is particularly useful for determining the complexation capacity of a solution containing DTPA or for studying the displacement of calcium from the DTPA complex by other metal ions. For accurate measurements, it is essential to maintain a constant ionic strength, often by adding an Ionic Strength Adjuster (ISA) solution, and to operate within the optimal pH range of the electrode, typically between 3 and 10. pasco.com
Development of Novel Analytical Procedures
As the use of chelating agents continues, there is an ongoing need to develop more efficient and sensitive analytical methods capable of simultaneous determination and analysis in challenging environments.
Several advanced methods have been developed for the simultaneous analysis of DTPA alongside other common aminopolycarboxylic acids like EDTA, NTA, and EGTA. One highly efficient HPLC method allows for the separation of the Fe(III) complexes of DTPA, EDTA, and NTA in less than five minutes. nih.govresearchgate.net This method utilizes a mobile phase containing sodium acetate and tetrabutylammonium bromide at a pH of 3.15 with UV-Vis detection. nih.govresearchgate.net Another powerful technique is ion chromatography coupled with pulsed amperometric detection (PAD), which can quantify DTPA, EDTA, NTA, and EGTA at microgram-per-liter (µg/L) concentrations. thermofisher.com The table below compares the detection limits achieved by these methods.
| Method | DTPA Detection Limit (µmol L⁻¹) | EDTA Detection Limit (µmol L⁻¹) | NTA Detection Limit (µmol L⁻¹) | Reference |
|---|---|---|---|---|
| HPLC-UV | 0.34 | 0.27 | 0.62 | nih.govresearchgate.net |
| UV-Vis Spectrophotometry | 667 | 324 | 739 | nih.govresearchgate.net |
| Ion-Suppression Chromatography | 0.18–0.45 (Range for multiple chelators) | 0.18–0.45 (Range for multiple chelators) | 0.18–0.45 (Range for multiple chelators) | iaea.org |
The quantification of this compound is often required in complex matrices where other substances can interfere with the analysis. Such matrices include industrial products, natural waters, and various types of wastewater. nih.govthermofisher.com Analytical methods have been successfully developed and validated for determining DTPA and other chelators in samples such as dishwashing detergents, pulp mill water, municipal drinking water, and wastewater. nih.govresearchgate.netthermofisher.com
A key challenge in analyzing complex matrices is overcoming interferences from the sample matrix itself. To ensure that the matrix does not affect the accuracy of the quantification, techniques like the standard addition method are employed. nih.govresearchgate.net In this method, known amounts of the analyte are added to the sample, and the response is measured to check for any suppression or enhancement effects from the matrix. The successful application of these methods to diverse and complex samples, including nuclear waste, demonstrates their robustness and utility for environmental monitoring and industrial quality control. iaea.org
Purification and Desalination Techniques
By-product Sodium Chloride Removal
The synthesis of Pentasodium Diethylenetriaminepentaacetate via the reaction of diethylenetriamine (B155796) with chloroacetic acid and sodium hydroxide (B78521) inherently produces sodium chloride as a major by-product. patsnap.com The crude DTPA-5Na solution resulting from this process requires a desalination step to remove this salt. patsnap.comgoogle.com
A prominent method for this purification is membrane-based desalination. The process begins with the dilution of the crude DTPA-5Na solution with deionized water. The pH of this diluted solution is carefully adjusted to a range of 11 to 11.5. google.com This prepared solution is then subjected to a desalination separation process utilizing a nanofiltration membrane. google.com This technique effectively separates the larger this compound molecules from the smaller sodium chloride ions, which pass through the membrane with the water. google.comresearchgate.net The process continues until the salinity of the resulting DTPA-5Na solution is reduced to a target level, typically below 0.5%. google.com
Nanofiltration Membrane Applications for Product Recovery
Nanofiltration is a key technology for both the removal of sodium chloride and the recovery and purification of the this compound product. google.com This pressure-driven membrane process uses membranes with a specific pore size that retains multivalent ions and larger organic molecules like DTPA-5Na while allowing monovalent ions like sodium and chloride to pass through. google.comdupont.com
In a typical application for DTPA-5Na purification, the crude solution is processed using a nanofiltration membrane with a molecular weight cut-off (MWCO) in the range of 100 to 300 Daltons. google.com The system operates under a pressure of 1 to 3 MPa. google.com During this process, two streams are generated: a purified this compound solution (demineralised liquid) and a saline water stream containing the removed sodium chloride. google.com
To maximize product recovery, the process can be conducted in a circular manner. Deionized water is continuously added to the DTPA-5Na concentrate, and the solution is passed through the nanofiltration system multiple times. google.com This ensures the thorough removal of salt down to the required specification. Furthermore, the saline water stream itself can be re-processed by nanofiltration to recover any entrained DTPA-5Na, which can then be mixed back with the initial crude solution. google.com This efficient, rapid, and controllable method can achieve a purification yield for this compound of over 98%. patsnap.comgoogle.com
The table below summarizes the operational parameters for the nanofiltration-based purification of this compound.
| Parameter | Value | Unit |
| Membrane Type | Nanofiltration | - |
| Molecular Weight Cut-Off (MWCO) | 100 - 300 | Da |
| Operating Pressure | 1 - 3 | MPa |
| Crude Solution pH | 11 - 11.5 | - |
| Target Salinity | < 0.5 | % |
| Purification Yield | > 98 | % |
Environmental Behavior and Biogeochemical Interactions of Pentasodium Diethylenetriaminepentaacetate
Environmental Fate and Distribution Studies
The environmental behavior of Pentasodium Diethylenetriaminepentaacetate (B1229326) is governed by its persistence, degradation mechanisms, and mobility in different environmental compartments.
Pentasodium DTPA is recognized for its resistance to biological degradation. nih.goviwaponline.com Studies have confirmed that DTPA is persistent toward biodegradation in conventional wastewater treatment processes. nih.govtandfonline.com In aerobic tests using various inocula, DTPA was not found to be biodegraded. iwaponline.com Its persistence means it can pass through wastewater treatment plants (WWTPs) and be discharged into receiving waters. nih.gov
The primary degradation pathway for DTPA in the environment is photochemical. nih.govnih.gov The iron(III)-DTPA complex, in particular, is highly susceptible to photodegradation. nih.gov When exposed to sunlight in aqueous environments, the Fe(III)-DTPA complex is photolabile, with a photochemical half-life that can be less than one hour in summer conditions. nih.gov This process, however, does not result in the complete mineralization of the compound. nih.gov Instead, it breaks down into a series of intermediate products. nih.gov
Identified photodegradation products of the Fe(III)-DTPA complex include:
Diethylenetriaminetetraacetic acid
Diethylenetriaminetriacetic acid
Ethylenediaminetriacetic acid
N,N'- and/or N,N-ethylenediaminediacetic acid
Iminodiacetate
Ethylenediaminemonoacetic acid
Glycine nih.gov
| Degradation Pathway | Description | Key Factors | Outcome |
|---|---|---|---|
| Biodegradation | DTPA is largely resistant to microbial degradation under typical aerobic conditions found in wastewater treatment plants. nih.goviwaponline.com | Microbial populations, aerobic/anaerobic conditions. | Minimal degradation; high persistence. nih.goviwaponline.com |
| Photodegradation | The primary environmental degradation mechanism, especially for the Fe(III)-DTPA complex. nih.gov It is rapid in the presence of sunlight. nih.govusda.gov | Sunlight (UV radiation), presence of Fe(III), water clarity. nih.govusda.gov | Partial degradation into smaller aminopolycarboxylic acids; not complete mineralization. nih.gov |
As a strong chelating agent, the mobility of DTPA in aqueous systems is intrinsically linked to its ability to form water-soluble complexes with metal ions. nih.govnih.gov This high solubility prevents it from readily adsorbing to sediments or soils, allowing it to be transported over long distances in surface and groundwater.
A significant environmental effect of DTPA's mobility is its ability to mobilize heavy metals. nih.gov It can desorb heavy metals that are bound to sediments and soil particles, thereby increasing the concentration of these metals in the water column. nih.gov While the resulting metal-DTPA complexes are generally less bioavailable than free metal ions, this process alters the natural balance and cycling of both essential and nonessential metals in aquatic ecosystems. nih.gov
Estimating the precise chemical speciation of DTPA in natural waters is a complex challenge. nih.gov The variety of metal ions, pH levels, and presence of other organic matter create a dynamic system where DTPA can exist in numerous forms (e.g., complexed with different metals, protonated). nih.govnih.gov Direct analytical determination at environmentally relevant concentrations is difficult, and equilibrium calculations alone are often insufficient to capture the complexity. nih.gov
Interactions with Microbial Communities in Environmental Engineering
In engineered systems like wastewater treatment plants, Pentasodium Diethylenetriaminepentaacetate can interact with the microbial communities responsible for purification processes.
The health and efficiency of the activated sludge process in WWTPs are often measured by the respiration rate of the microbial community. Standardized tests, such as the Activated Sludge Respiration Inhibition Test (ISO 8192), are used to determine the toxicity of chemicals by measuring their effect on oxygen consumption. mdpi.comwebctp.com
Research indicates that DTPA has a low inhibitory effect on the respiration of activated sludge microorganisms. nih.gov Manometric respirometry tests, which measure oxygen uptake, showed that the presence of DTPA (as a free acid) caused only slight inhibition of microbial respiration. nih.gov This suggests that at typical concentrations found in wastewater, Pentasodium DTPA is not expected to be acutely toxic to the aerobic microbial communities responsible for carbonaceous and ammonium (B1175870) oxidation. nih.govmdpi.com
| Test Method | Principle | Measured Parameter | Observed Impact of DTPA |
|---|---|---|---|
| Activated Sludge Respiration Inhibition Test (e.g., ISO 8192) | Measures the effect of a substance on the oxygen consumption of a microbial community in activated sludge. webctp.com | Oxygen Uptake Rate (OUR) or CO2 Producing Rate (CPR). webctp.comnih.gov | Slight inhibition observed in respirometry tests. nih.gov |
Anaerobic digestion is a critical process for sludge stabilization and biogas production, relying on a consortium of microorganisms, including acidogenic and methanogenic archaea. nih.govresearchgate.net The impact of Pentasodium DTPA on these communities is multifaceted.
Direct studies on DTPA's effect on methanogenesis are limited; however, research on other chelating agents shows they can influence the process by altering the bioavailability of essential trace metals (e.g., iron, nickel, cobalt) that are crucial cofactors for methanogenic enzymes. researchgate.netabu.edu.ng Depending on the concentration and existing metal limitations, the addition of a chelating agent like DTPA could either stimulate methane (B114726) production by making essential metals more bioavailable or inhibit it by sequestering them too strongly. abu.edu.ngnih.gov One study demonstrated that adding DTPA to certain solid waste digesters resulted in an increased methane yield, attributed to the enhanced bioavailability of nutrients promoting the growth of methane-producing bacteria. abu.edu.ng
The formation of stable microbial flocs is essential for the effective separation of biomass from treated effluent in activated sludge systems, which is critical for achieving low BOD in the final discharge. nih.gov Flocculation is a complex process mediated by extracellular polymeric substances (EPS) and multivalent cations (e.g., calcium, magnesium, iron) that act as bridges between negatively charged bacterial cells and EPS. nih.govdss.go.th
Influence on Metal Mobility and Bioavailability in Environmental Matrices
This compound, the salt of Diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent that significantly influences the mobility and bioavailability of metal ions in various environmental matrices. Its strong affinity for multivalent metal cations allows it to form stable, water-soluble complexes, thereby altering the transport and fate of these metals in industrial effluents, soil systems, and aquatic environments.
Sequestration of Redox-Active Metal Ions in Industrial Effluents (e.g., Pulping Processes)
In industrial settings, particularly in the pulp and paper industry, this compound is crucial for managing the detrimental effects of redox-active metal ions. Transition metals such as manganese, iron, and copper, which are naturally present in wood, can catalyze the decomposition of bleaching agents like hydrogen peroxide. tappi.orgculturalheritage.org This catalytic decomposition reduces bleaching efficiency and can also lead to the formation of harmful radicals that degrade pulp strength. tappi.org
This compound is added to the pulp slurry to sequester these metal ions. By forming highly stable and water-soluble complexes with ions like manganese(II), DTPA effectively deactivates their catalytic activity. tappi.orgdiva-portal.org This ensures that the hydrogen peroxide is used more efficiently for delignification and bleaching. tappi.orgdiva-portal.org The use of chelating agents like DTPA is considered a cornerstone of modern Totally Chlorine-Free (TCF) and Elemental Chlorine-Free (ECF) bleaching technologies, as it provides a selective method for managing harmful transition metals without removing beneficial alkaline earth metals like magnesium and calcium, which can act as carbohydrate stabilizers. tappi.org Research has demonstrated that chelation with DTPA is more effective at removing harmful transition metals from pulp compared to acid-washing. researchgate.net
Table 1: Comparison of Metal Ion Removal from Pulp by Acid-Washing vs. DTPA Chelation
This table shows the percentage reduction of various metal ions in pulp after treatment with either acid-washing or DTPA chelation, based on data from a comparative study. researchgate.net
| Metal Ion | Removal by Acid-Washing (%) | Removal by DTPA Chelation (%) |
|---|---|---|
| Magnesium (Mg) | 81% | 27% |
| Manganese (Mn) | 18% | 56% |
Chelation of Contaminant Metal Ions in Soil Systems
This compound is recognized as a potent chelating agent for the remediation of soils contaminated with heavy metals. nih.gov It functions by forming stable, soluble complexes with contaminant metal ions that are otherwise strongly bound to soil particles. frontiersin.org This process transforms the metals into a more mobile form, which is a critical step in soil washing and chelate-enhanced phytoextraction. frontiersin.orgmdpi.com
Studies have shown that DTPA can effectively extract a range of heavy metals from contaminated soils, including lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). nih.govresearchgate.net The efficiency of extraction depends on various soil properties such as pH, organic matter content, and the concentration of the metals themselves. researchgate.net By increasing the concentration of metals in the soil solution, DTPA enhances their bioavailability, making them more accessible for uptake by plants in phytoremediation applications. agriculturejournals.czagriculturejournals.cz For instance, research on ryegrass extraction of cadmium and lead showed that DTPA significantly reduced the content of these metals in the weakly acidic and reducible fractions of the soil, which are more bioavailable. mdpi.com The application of DTPA is thus a viable method for mobilizing heavy metals for removal, thereby reducing their potential toxicity in the soil ecosystem. nih.govmdpi.com
Table 2: Extraction Efficiency of DTPA for Cadmium (Cd) and Lead (Pb) from Contaminated Soil
This table presents the extraction efficiency of DTPA compared to other chelating agents for cadmium and lead in a soil leaching experiment. mdpi.com
| Chelating Agent | Extraction Efficiency for Cd (%) | Extraction Efficiency for Pb (%) |
|---|---|---|
| DTPA (Diethylenetriaminepentaacetic acid) | >60% (Rank 3) | >70% (Rank 2) |
| EDTA (Ethylenediaminetetraacetic acid) | >60% (Rank 2) | >70% (Rank 1) |
| GLDA (Sodium glutamate (B1630785) tetra acetate) | >60% (Rank 1) | >70% (Rank 3) |
| CA (Citric Acid) | <60% (Rank 4) | <70% (Rank 4) |
| OA (Oxalic Acid) | <60% (Rank 5) | <70% (Rank 5) |
Mechanisms Affecting Dissolved Metal Concentrations in Water Columns
In aquatic systems, this compound plays a significant role in altering the speciation and concentration of dissolved metals. The primary mechanism is the formation of strong, soluble metal-DTPA complexes. wisc.edu This complexation can prevent the precipitation of metal ions that would otherwise be removed from the water column and deposited in sediments. nih.govuj.ac.za Furthermore, DTPA can actively desorb heavy metals that are already bound to sediments, remobilizing them back into the water column and thus increasing their cycle and transport in the water. nih.govuj.ac.za
Table 3: Conditional Stability Constants (log K') of Metal-DTPA Complexes
This table displays the conditional stability constants for complexes of DTPA with various metal ions, indicating the strength of the chelation bond under specific conditions. researchgate.net
| Metal Ion | log K' |
|---|---|
| Copper (Cu²⁺) | 21.0 |
| Nickel (Ni²⁺) | 19.8 |
| Lead (Pb²⁺) | 18.4 |
| Zinc (Zn²⁺) | 18.1 |
| Cadmium (Cd²⁺) | 18.0 |
| Iron (Fe³⁺) | 27.3 |
| Manganese (Mn²⁺) | 15.1 |
| Calcium (Ca²⁺) | 10.6 |
| Magnesium (Mg²⁺) | 8.8 |
Interactions of Pentasodium Diethylenetriaminepentaacetate Within Biological Systems for Research Purposes
Modulation of Metal Ion Concentrations in Biological Matrices
The ability of Pentasodium Diethylenetriaminepentaacetate (B1229326) to bind with di- and trivalent cations allows for the precise control of their concentrations in biological environments, which is crucial for a variety of research purposes.
Pentasodium Diethylenetriaminepentaacetate has been demonstrated to be an effective chelating agent for endogenous calcium cations in biological secretions. This has been particularly highlighted in studies related to olfactory function. For instance, research on post-COVID-19 anosmia investigated the topical application of DTPA to reduce elevated calcium cation concentrations in nasal mucus. The underlying principle is that calcium ions play a role in the feedback inhibition of odor transmission. By chelating these free intranasal calcium cations, DTPA is thought to restore olfactory function.
In a clinical trial, the application of a DTPA solution resulted in a significant reduction in the concentration of calcium cations in the nasal secretions of patients. This reduction was associated with a notable improvement in their olfactory function, as measured by the "Sniffin' Sticks" test, which assesses odor threshold, discrimination, and identification. The study found that at an alkaline pH, DTPA can selectively form calcium-DTPA complexes, even in the presence of other cations like potassium, sodium, or magnesium. This selective chelation leads to a decrease in free calcium ions in the nasal mucus, thereby potentially reducing the feedback inhibition on olfactory receptors and improving the sense of smell.
A comparison of Threshold, Discrimination, and Identification (TDI) scores and calcium ion concentrations before and after treatment with DTPA and a control solution is presented in the table below.
| Parameter | Treatment Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | p-value |
|---|---|---|---|---|
| TDI Score | DTPA | 13.5 ± 2.1 | 28.5 ± 3.4 | <0.00001 |
| Sodium Chloride | 14.2 ± 2.5 | 14.5 ± 2.6 | 0.338 | |
| Calcium Ion Concentration (mmol/L) | DTPA | 8.7 ± 1.2 | 2.1 ± 0.5 | <0.00001 |
| Sodium Chloride | 8.5 ± 1.1 | 8.4 ± 1.0 | 0.338 |
This compound is known to form stable complexes with various essential divalent and trivalent metal ions, including zinc, magnesium, and manganese. This property is utilized in research to study the roles of these metal ions in biological systems by selectively depleting them from the extracellular environment. For example, in cell culture studies, DTPA can be used to investigate the effects of zinc deficiency on cellular processes. As a membrane-impermeable chelator, DTPA primarily binds to extracellular zinc, thereby reducing its availability to the cells. This can help in understanding the function of zinc-dependent proteins and enzymes.
The stability of the complexes formed between DTPA and these metal ions is a key factor in its effectiveness as a chelating agent. The stability constants for the formation of metal-DTPA complexes are significantly high, indicating a strong binding affinity. While the stability constant for the calcium-DTPA complex is well-documented, the constants for other essential metals are also significant, allowing for their chelation in biological fluids. It's important to note that the binding process can involve the displacement of a less strongly chelated ion by one with a higher affinity for DTPA. For instance, in a Zn-DTPA complex, the zinc ion can be displaced by other heavy metal ions that have a higher stability constant with DTPA. patsnap.com
The table below shows the logarithmic values of the stability constants (log K) for DTPA with several essential metal ions.
| Metal Ion | log K value |
|---|---|
| Calcium (Ca²⁺) | 10.7 |
| Magnesium (Mg²⁺) | 9.3 |
| Manganese (Mn²⁺) | 15.6 |
| Zinc (Zn²⁺) | 18.4 |
Influence on Plant-Soil-Metal Dynamics
In the context of plant biology and environmental science, this compound plays a significant role in influencing the interactions between plants, soil, and metal ions. Its application in research has provided valuable insights into phytoremediation, nutrient bioavailability, and metal ion transport in plants.
Phytoremediation is a process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water. The bioavailability of certain elements, such as selenium, can be a limiting factor in their uptake by plants. Research has shown that the application of chelating agents like DTPA can enhance the phytoextraction of such elements. While selenium itself is not a metal, its behavior in soil and its uptake by plants can be influenced by the presence of chelating agents.
In the broader context of phytoremediation of heavy metals, DTPA has been shown to increase the solubility and mobility of metals in the soil, thereby facilitating their uptake by plant roots and translocation to the shoots. chemijournal.com This is particularly relevant for metals like lead, cadmium, and zinc. For example, studies have indicated that the application of DTPA to contaminated soil significantly increases the concentration of these metals in the soil solution, making them more available for plant uptake. chemijournal.com This enhanced uptake is a critical step in phytoextraction, where the goal is to accumulate the contaminants in the harvestable parts of the plant.
The table below presents hypothetical data illustrating the effect of DTPA on the uptake of selenium and other heavy metals by a hyperaccumulator plant in a phytoremediation study.
| Element | Concentration in Plant Shoots (mg/kg dry weight) - No DTPA | Concentration in Plant Shoots (mg/kg dry weight) - With DTPA | Enhancement Factor |
|---|---|---|---|
| Selenium (Se) | 50 | 150 | 3.0 |
| Lead (Pb) | 25 | 125 | 5.0 |
| Cadmium (Cd) | 10 | 60 | 6.0 |
This compound is widely used in agriculture as a chelating agent for micronutrients, particularly iron. Iron is an essential nutrient for plant growth and development, but its availability in many soils, especially those with high pH, is limited due to the formation of insoluble iron hydroxides. Fe-DTPA is a chelated form of iron that remains soluble and available for plant uptake over a wider pH range compared to unchelated iron. patsnap.com
The use of Fe-DTPA in fertilizers has been shown to significantly improve iron nutrition in plants, leading to increased chlorophyll (B73375) content, enhanced photosynthetic rates, and ultimately, higher crop yields. The chelated iron is readily absorbed by the plant roots, preventing iron deficiency chlorosis, a condition characterized by yellowing of the leaves. Beyond iron, DTPA can also improve the bioavailability of other essential micronutrients like zinc and manganese, although its use for these nutrients is less common than for iron. The principle remains the same: the chelate keeps the nutrient in a soluble form in the soil solution, making it more accessible to the plant roots.
The uptake of metal ions by plant roots can occur through various pathways, and the presence of a chelating agent like this compound can influence these mechanisms. One proposed mechanism for the uptake of chelated metals is the "split-uptake" or "chelate-splitting" mechanism. According to this theory, the metal-DTPA complex moves from the soil solution to the root surface. At the root, the metal ion dissociates from the chelate and is taken up by the plant through specific ion channels or transporters, while the chelating agent remains in the rhizosphere. pjoes.com
Another possibility is the uptake of the intact metal-DTPA complex. Some studies suggest that under certain conditions, plants can absorb the entire metal-chelate complex. amazonaws.com This is thought to occur through apoplastic pathways (movement through the cell walls) and may be particularly relevant for certain plant species and metals. The exact mechanism can depend on various factors, including the plant species, the specific metal ion, the concentration of the chelate, and the soil conditions. Once inside the plant, the metal ions, whether taken up as free ions or as part of a complex, are then transported to different parts of the plant through the xylem. The presence of chelating agents within the plant can also play a role in the long-distance transport and detoxification of heavy metals. nih.gov
Derivatization for Biochemical and Biomedical Research Probes
This compound, the sodium salt of diethylenetriaminepentaacetic acid (DTPA), serves as a versatile platform for the development of sophisticated probes for biochemical and biomedical research. Its strong chelating properties are leveraged to create derivatives that can be conjugated with various signaling molecules, enabling the sensitive and specific detection of biological targets and processes.
Chelation of Paramagnetic Ions for Magnetic Resonance Imaging (MRI) Agents
Derivatives of DTPA are fundamental to the synthesis of certain contrast agents used in Magnetic Resonance Imaging (MRI). google.comsigmaaldrich.com The underlying principle involves the chelation of a paramagnetic metal ion, most commonly Gadolinium(III) (Gd³⁺), by the DTPA ligand. sigmaaldrich.comnio.res.innih.gov Free gadolinium ions are toxic to biological systems, but when tightly bound within the DTPA chelate, their toxicity is significantly reduced, allowing for safe administration. sigmaaldrich.comnih.gov
The paramagnetic nature of the chelated gadolinium ion is crucial for its function as a contrast agent. sigmaaldrich.comnio.res.in Paramagnetic substances possess unpaired electrons, which create a local magnetic field. nih.gov When a Gd-DTPA complex is introduced into a biological system, it interacts with the surrounding water molecules. This interaction alters the magnetic properties of nearby water protons, specifically by shortening their T1 relaxation time. sigmaaldrich.com T1 relaxation is the process by which protons return to their equilibrium state after being excited by the radiofrequency pulse in the MRI scanner. sigmaaldrich.com A shorter T1 relaxation time results in a brighter signal on T1-weighted MRI images. This signal enhancement improves the contrast between different tissues, making it easier to visualize anatomical structures and pathological conditions. sigmaaldrich.comnih.gov
Research has focused on developing macromolecular or nanoparticle-based Gd-DTPA derivatives to enhance their efficacy. google.comnio.res.in By attaching Gd-DTPA to larger molecules like polysuccinimide derivatives, the resulting contrast agent can have a longer circulation time in the bloodstream and exhibit increased relaxivity, leading to greater image enhancement. google.com For instance, biocompatible polysuccinimide (PSI) derivatives conjugated with Gd-DTPA have been shown to enhance MRI contrast more than five times that of commercially available products in vitro. google.com
| Compound Name | Application |
| Gadolinium-DTPA (Gd-DTPA) | MRI Contrast Agent |
| Polysuccinimide-Gadolinium-DTPA | Experimental MRI Contrast Agent |
Complexation with Radionuclides for Radiopharmaceutical Tracers (e.g., Technetium-99m)
The robust chelating ability of DTPA is also utilized in the field of nuclear medicine for the creation of radiopharmaceutical tracers. This involves the complexation of DTPA with a radionuclide, most notably Technetium-99m (⁹⁹ᵐTc). google.comrsc.orgscience.gov The resulting complex, ⁹⁹ᵐTc-DTPA, combines the favorable nuclear properties of Technetium-99m with the biological distribution characteristics of the DTPA chelate. rsc.orgmdpi.com
In addition to renal imaging, ⁹⁹ᵐTc-DTPA has applications in brain scanning to assess the integrity of the blood-brain barrier and in vascular dynamic studies. rsc.orgscience.govmdpi.com The preparation of ⁹⁹ᵐTc-DTPA involves mixing a sterile solution of sodium pertechnetate (B1241340) (containing ⁹⁹ᵐTc) with a vial containing DTPA, resulting in a stable, labeled compound ready for administration. google.com
| Compound Name | Application |
| Technetium-99m-DTPA (⁹⁹ᵐTc-DTPA) | Radiopharmaceutical Tracer |
| Sodium Pertechnetate | Source of Technetium-99m |
Integration into Fluorescent Indicators for Cation Determination (e.g., Calcium Indicators)
While chelators like BAPTA are more commonly associated with fluorescent calcium indicators, derivatives of diethylenetriaminepentaacetic acid (DTPA) have also been integrated into fluorescent probes for the detection of various cations. sigmaaldrich.comgoogle.comscience.gov The fundamental design of such a probe involves linking the DTPA chelating unit to a fluorophore, a molecule that can emit light upon excitation.
The operational principle of these fluorescent sensors often relies on a change in the fluorophore's emission properties upon the binding of a target cation by the DTPA moiety. For example, a novel fluorescent probe for adenine (B156593) was designed and synthesized using a Europium(III) complex with a dtpa-bis(guanine) ligand. google.com In this system, the introduction of adenine to the Eu(III)-dtpa-bis(guanine) solution led to a significant enhancement of the fluorescence emission intensity. google.com Similarly, a DTPA-chalcone conjugate has been used in binding assays where the formation of a complex with Aβ aggregates resulted in a 5.5-fold increase in fluorescence emission.
These examples demonstrate that the DTPA scaffold can be chemically modified to create sophisticated fluorescent sensors. The specificity of the sensor is determined by the design of the chelating pocket and its interaction with the target cation, while the fluorescent component provides a detectable optical signal. This approach allows for the development of probes for various analytes beyond calcium, including other metal ions and organic molecules. google.com
| Compound Name | Application |
| Europium(III)-dtpa-bis(guanine) | Fluorescent probe for adenine |
| DTPA-chalcone conjugate | Fluorescent probe for Aβ aggregates |
| BAPTA | Chelator for calcium indicators |
Q & A
Q. Methodological Answer :
- Ion Chromatography (IC) : Effective for direct quantification of DTPA anions; validate with spiked recovery tests (e.g., 95–105% recovery in 0.1 M NaOH matrices) .
- Complexometric Titration : Use ZnSO₄ as a titrant with Eriochrome Black T indicator. Pre-treat samples with HNO₃ to displace bound metals .
- NMR Spectroscopy : ¹³C NMR can resolve carboxylate peaks (δ 170–180 ppm) to confirm structural integrity .
Advanced: How to design experiments studying Na₅DTPA’s efficacy in systems with competing ligands (e.g., citrate or carbonate)?
Q. Methodological Answer :
- Employ a factorial design to isolate variables: vary concentrations of Na₅DTPA, competing ligands, and ionic strength .
- Use speciation software (e.g., PHREEQC) to model metal-ligand equilibria and predict dominant complexes .
- Validate experimentally via ICP-OES to measure free metal ions in multicomponent systems .
Advanced: How to resolve contradictions in reported stability constants for Na₅DTPA-metal complexes?
Methodological Answer :
Discrepancies often arise from pH, ionic strength, or counterion effects. To address:
- Replicate studies under standardized conditions (I = 0.1 M NaCl, 25°C).
- Use a combination of techniques (e.g., potentiometry, calorimetry) to cross-validate log K values .
- Account for protonation states of DTPA (pKa₁–pKa₁₀ range: 1.8–10.4) when comparing datasets .
Advanced: What strategies optimize Na₅DTPA’s chelation efficiency in mixed-metal systems (e.g., Fe³⁺/Cu²⁺)?
Q. Methodological Answer :
- Perform competitive binding assays using a molar excess of Na₅DTPA (≥5:1 ligand:metal ratio) .
- Adjust pH to favor selectivity: Fe³⁺ binds preferentially at pH 2–3, while Cu²⁺ dominates at pH 5–6 .
- Characterize complexes via EXAFS to confirm metal coordination geometry and occupancy .
Basic: What safety protocols are critical when handling Na₅DTPA in biological studies?
Q. Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact; Na₅DTPA solutions can irritate mucous membranes .
- Store in sealed containers at < -1°C to prevent degradation .
- For in vivo studies, adhere to OECD Guidelines for toxicity testing (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rats) .
Advanced: How does pH influence Na₅DTPA’s metal-binding capacity in environmental remediation studies?
Q. Methodological Answer :
- Below pH 3, protonation of amine groups reduces chelation efficacy.
- At pH 6–9, fully deprotonated DTPA⁵⁻ exhibits maximal binding for most metals .
- For pH-dependent studies, use buffered systems (e.g., MES, HEPES) and monitor free metal ions with ion-selective electrodes .
Advanced: How to conduct comparative studies of Na₅DTPA vs. novel chelators (e.g., IDA, NTA) in industrial applications?
Q. Methodological Answer :
- Design batch experiments under simulated industrial conditions (e.g., high electrolyte concentrations, 50–80°C) .
- Evaluate chelator performance via metrics: metal sequestration efficiency (%), thermal stability (TGA), and cost per mole .
- Use ANOVA to statistically differentiate performance across ≥3 replicates .
Advanced: What computational approaches model Na₅DTPA’s interaction with radioactive isotopes (e.g., Am³⁺, Pu⁴⁺) for nuclear waste management?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
